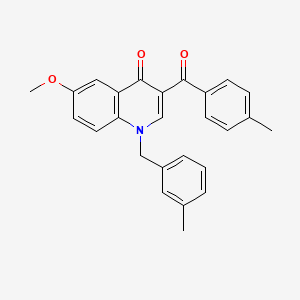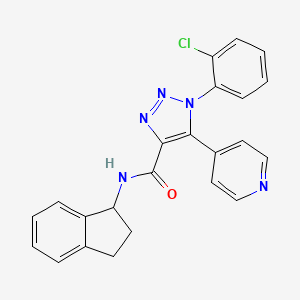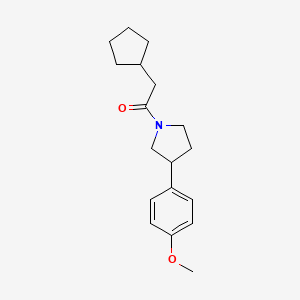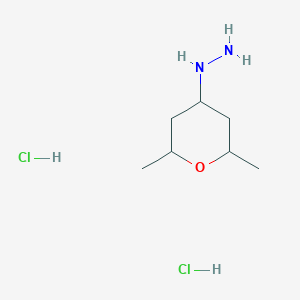
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antitumor, antiviral, and anti-inflammatory properties. In agriculture, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have insecticidal and fungicidal properties. In material science, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood, but it has been shown to interact with various cellular targets, including DNA, enzymes, and receptors. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the activity of various receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one also has some limitations, including its low solubility in water and its potential to form aggregates in solution, which can interfere with experimental results.
Orientations Futures
There are several future directions for research on 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, including the development of more efficient synthesis methods, the identification of its cellular targets and mechanism of action, and the evaluation of its potential applications in various fields. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one may also be used as a lead compound for the development of new drugs and functional materials.
Méthodes De Synthèse
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized using various methods, including the Pechmann condensation reaction, the Friedlander reaction, and the Skraup reaction. The most commonly used method for synthesizing 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is the Pechmann condensation reaction, which involves the condensation of 4-methylcoumarin and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent, such as ethanol or acetic acid, and the product is obtained by recrystallization.
Propriétés
IUPAC Name |
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-9-20(10-8-17)25(28)23-16-27(15-19-6-4-5-18(2)13-19)24-12-11-21(30-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMDBOTHRPEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)


![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)
![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)